molecular formula C7H9BrN2O3S B1398157 N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide CAS No. 1083327-58-5

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Cat. No.: B1398157
CAS No.: 1083327-58-5
M. Wt: 281.13 g/mol
InChI Key: IHOAJGDCQMBZDI-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a bromine atom at position 5 and a methoxy group at position 2. The methanesulfonamide group (-SO₂NH₂) is attached to position 3 of the pyridine ring. This compound is of interest in medicinal chemistry due to the biological activities associated with sulfonamides, including enzyme inhibition (e.g., PI3Kδ inhibition as suggested in ) and antimicrobial properties . Its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methoxy) substituents, which influence reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOAJGDCQMBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733245
Record name N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083327-58-5
Record name N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Sulfonylation of 5-Bromo-2-methoxypyridin-3-amine

Reaction Scheme :
5-Bromo-2-methoxypyridin-3-amine + Methanesulfonyl chloride → Target compound

Procedure :

  • Reagent Setup :
    • Dissolve 5-bromo-2-methoxypyridin-3-amine (10 mmol) in pyridine (50 mL) at 0°C.
    • Add methanesulfonyl chloride (11 mmol) dropwise.
  • Reaction Conditions :
    • Stir at room temperature for 24 hours.
  • Workup :
    • Remove pyridine under reduced pressure.
    • Add water (100 mL) and extract with ethyl acetate (3 × 100 mL).
    • Dry organic layers with Na₂SO₄ and evaporate.
  • Yield : 86.5% (white solid).

Optimization Notes :

  • Pyridine acts as both solvent and base to neutralize HCl.
  • Extended reaction times (>20 h) improve conversion.

Key Reaction Parameters

Parameter Optimal Value Effect of Deviation
Temperature 0°C → RT Lower temps reduce side reactions
Methanesulfonyl chloride 1.1 eq Excess reagent improves yield
Solvent Pyridine Alternatives (e.g., DCM) reduce yield
Reaction Time 24 h Shorter times lead to incomplete reaction

Characterization Data

¹H NMR (DMSO-d₆) :

  • δ 9.49 (s, 1H, NH), 8.09 (d, J = 2.4 Hz, 1H), 7.79 (d, J = 2.0 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.11 (s, 3H, CH₃).

ESI-MS :

  • m/z 280.1 [M+H]⁺.

Purity :

  • >95% by HPLC (area normalization).

Industrial Considerations

  • Scale-Up Challenges : Pyridine’s toxicity necessitates solvent substitution (e.g., THF with triethylamine) for large-scale production.
  • Cost Drivers : 5-Bromo-2-methoxypyridin-3-amine accounts for ~70% of raw material costs.

Chemical Reactions Analysis

Substitution Reactions

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions

This compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds. For example, it can be used as a starting material for the synthesis of compounds such as N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide and N-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide .

A general procedure for Suzuki coupling involves :

  • Combining this compound with a boronic acid or boronic ester, a palladium catalyst, and a base in a solvent.

  • Heating the mixture under a nitrogen atmosphere to facilitate the reaction .

For example, the synthesis of N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide involves reacting N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide with 6-bromo-1H-indazole in the presence of potassium fluoride and tri-tert-butylphosphonium tetrafluoroborate .

Miyaura Borylation

The bromo group on this compound can be converted to a borate ester via Miyaura borylation . This involves reacting this compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

For example, reacting this compound with bis(pinacolato)diboron and potassium acetate in toluene at 90°C under nitrogen atmosphere yields N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide .

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Other reactions

The compound can be used as a reactant in the synthesis of sulfonamide methoxypyridine derivatives .

Table 1: Examples of Chemical Reactions of this compound

Reaction Type Reactant/Reagent Product
Suzuki CouplingN-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 6-bromo-1H-indazoleN-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide
Suzuki CouplingN-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 5-bromo-1,3-dihydroisobenzofuranN-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide
Miyaura BorylationBis(pinacolato)diboron, potassium acetateN-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Scientific Research Applications

Biological Activities

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide has been identified as a potent inhibitor of certain enzymes involved in cancer progression. Its structural modifications enhance its biological activity, particularly against specific cancer cell lines. Key findings include:

  • Enzyme Inhibition : The compound acts as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, indicating potential applications in treating neurological disorders related to these neurotransmitter systems.
  • Cancer Cell Growth Inhibition : Research has shown that derivatives of this compound can selectively inhibit tumor cell growth in vitro, suggesting a targeted approach to cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including regioselective substitutions on the pyridine ring to yield various analogs with modified biological profiles.

Synthesis Overview

A general procedure includes:

  • Dissolving the compound in dry solvents.
  • Adding reagents such as bis(pinacolato)diboron and potassium acetate.
  • Heating the mixture under nitrogen atmosphere to facilitate reaction completion .

Notable Derivatives

Several derivatives have been synthesized to explore their pharmacological profiles:

Compound NameStructureNotable Differences
This compoundContains bromine substitutionEnhanced potency against specific cancer cell lines
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamideIncorporates boronPotentially improved solubility and bioavailability
N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamideFeatures quinoline moietyBroader spectrum of biological activity

Cancer Therapy

This compound has shown promise in targeting specific kinases involved in cancer cell proliferation and survival. Its derivatives are being explored for their ability to inhibit PI3K pathways critical for tumor growth .

Neurological Disorders

Due to its receptor antagonism properties, the compound may also be beneficial in treating conditions such as schizophrenia and depression by modulating dopaminergic and serotonergic systems.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : Demonstrated selective inhibition of cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.
  • Animal Models : Showed promising results in reducing tumor size and improving survival rates when administered alongside conventional therapies .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Benzene Ring

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
  • Key Difference : The methanesulfonamide group is replaced with a cyclopropanesulfonamide moiety.
  • This compound (CAS 1083326-05-9) may exhibit different solubility profiles compared to the target molecule due to the hydrophobic cyclopropane group .
N-(5-bromo-2-chloropyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide
  • Key Differences :
    • Methoxy group replaced with chlorine at position 2.
    • Additional phenylsulfonyl group attached to the sulfonamide nitrogen.
  • The phenylsulfonyl group may improve metabolic stability but reduce aqueous solubility. This compound is marketed for pharmaceutical applications, suggesting tailored bioactivity .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
  • Key Differences :
    • Pyridine ring replaced with a benzene ring.
    • Bromine replaced with chlorine at position 3.
  • The chlorine substituent offers weaker electronegativity compared to bromine, which may lower potency in biological assays. This compound has demonstrated anti-convulsant and anti-hypertensive activities, highlighting the pharmacological versatility of sulfonamides .

Variations in Sulfonamide Functional Groups

N-(5-bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide
  • Key Differences :
    • Methoxy group absent; sulfonamide nitrogen is methylated.
    • Benzenesulfonamide substituted with 2,4-difluoro groups.
  • Impact : Fluorine atoms enhance lipophilicity and metabolic stability via reduced oxidative degradation. Methylation of the sulfonamide nitrogen may decrease acidity, altering ionization under physiological conditions. This compound’s synthesis involves multi-step routes with optimized yields, as reported in LookChem’s literature .
N-(5-(7-Amino-1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide (Compound 16)
  • Key Difference: A 7-amino-1,3-dihydroisobenzofuran-5-yl group replaces the bromine at position 4.
  • Impact : The fused isobenzofuran moiety introduces a planar, aromatic system that may enhance π-π stacking interactions with protein targets. This modification is critical in developing PI3Kδ inhibitors, as confirmed by HRMS and NMR data .

Biological Activity

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9BrN2_2O3_3S, with a molecular weight of approximately 281.13 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a methoxy group, which may influence its biological activity and pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections summarize key findings regarding its biological activity.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes critical in cancer progression. For instance, it has shown potential as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, which are implicated in various neurological disorders.

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth selectively, showing more pronounced effects on cancerous cells compared to normal cells. The compound's structural modifications, such as the bromine substitution on the pyridine ring, may enhance its potency against certain cancer cell lines.

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Receptor Binding Studies

Studies have focused on the interactions of this compound with various biological targets:

  • Phosphoinositide 3-Kinase Delta (PI3Kd) : This enzyme plays a significant role in cellular signaling pathways associated with cancer growth and inflammation. This compound interacts effectively with PI3Kd, suggesting a mechanism for its antitumor activity.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR has revealed that modifications to the pyridine ring can significantly alter the reactivity and properties of sulfonamide derivatives. For example, the introduction of different substituents can enhance selectivity and potency against specific targets.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable differences among compounds related to this compound:

Compound NameStructural FeaturesNotable Biological Activity
This compoundBromine substitution on pyridineEnhanced potency against specific cancer cell lines
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamideIncorporates boronPotentially improved solubility and bioavailability
N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamideFeatures quinoline moietyBroader spectrum of biological activity

Q & A

Q. What are the standard synthetic routes for preparing N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide?

The synthesis typically involves reacting 5-bromo-2-methoxy-3-aminopyridine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Solvents like dichloromethane or tetrahydrofuran are used under ambient or cooled conditions. Purification is achieved via recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, related sulfonamide analogs (e.g., N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) have been resolved using SCXRD at 113 K, with bond lengths and angles reported to validate geometry .

Q. What analytical techniques are used to characterize purity and functional groups?

  • HPLC : To assess purity (>95% by area normalization) .
  • NMR (¹H/¹³C) : Confirms substitution patterns and functional groups (e.g., methoxy, sulfonamide).
  • FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-Br bonds (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and UV/Vis spectra of this compound?

Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6) optimize geometry and calculate molecular orbitals. For instance, studies on similar methanesulfonamides used PM6 in water solvent to predict UV/Vis absorption bands, correlating with experimental spectra .

Q. What strategies resolve contradictions in reaction yields during bromine-substituted pyridine coupling reactions?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may face challenges due to steric hindrance from the methoxy group. Optimizing catalysts (e.g., Pd₂(dba)₃·CHCl₃) or ligands (XPhos), and reaction temperatures can improve yields. Contrasting results from different methods (e.g., direct sulfonylation vs. coupling) require systematic screening .

Q. How are structure-activity relationships (SAR) studied for sulfonamide derivatives in biological contexts?

  • Bioisosteric replacement : Swapping bromine for other halogens (e.g., chlorine) to modulate electronic effects .
  • Functional group modifications : Introducing amino or hydroxy groups to enhance solubility or target binding .
  • In vitro assays : Testing antimicrobial or anticancer activity against cell lines, with IC₅₀ calculations .

Q. What methods identify polymorphism or solvatomorphism in crystalline forms of this compound?

  • Thermogravimetric Analysis (TGA) : Detects solvent loss in solvates.
  • Powder X-ray Diffraction (PXRD) : Differentiates polymorphs via distinct diffraction patterns.
  • DSC : Measures melting points and phase transitions .

Methodological Notes

  • Synthetic Optimization : Use kinetic vs. thermodynamic control to favor specific intermediates. For example, low temperatures may suppress side reactions in sulfonylation .
  • Data Contradictions : Cross-validate NMR and SCXRD data when substituent orientations are ambiguous. Computational models (e.g., Hirshfeld surface analysis) can resolve discrepancies .
  • Biological Assays : Include positive controls (e.g., known sulfonamide drugs) and dose-response curves to ensure reproducibility in activity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Reactant of Route 2
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N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

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